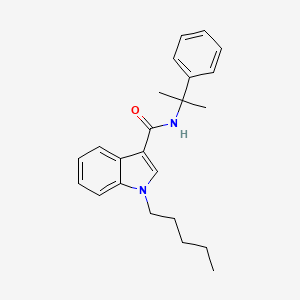

Cumyl-PICA

Overview

Description

Cumyl-PICA, also known as SGT-56, is an indole-3-carboxamide based synthetic cannabinoid . It is the α,α-dimethylbenzyl analogue of SDB-006 . It acts as a potent agonist for the cannabinoid receptors .

Synthesis Analysis

The synthesis of Cumyl-PICA and its analogues has been described in several studies . The primary metabolic pathways for both compounds resulted in the formation of identical metabolites following terminal hydroxylation or dealkylation of the N-pentyl chain for Cumyl-PICA .Molecular Structure Analysis

Cumyl-PICA has a molecular formula of C23H28N2O . Its average mass is 348.481 Da and its mono-isotopic mass is 348.220154 Da .Physical And Chemical Properties Analysis

Cumyl-PICA has a density of 1.0±0.1 g/cm3, a boiling point of 563.0±33.0 °C at 760 mmHg, and a flash point of 294.3±25.4 °C . It has a molar refractivity of 108.7±0.5 cm3, and a polar surface area of 34 Å2 .Scientific Research Applications

Pharmacokinetics and Metabolism : Cumyl-PICA, along with its analog 5F-Cumyl-PICA, undergoes rapid metabolic clearance in vitro but shows prolonged in vivo metabolism. Both compounds, when administered intraperitoneally, produce moderate hypothermic effects, which is a characteristic effect of cannabimimetic substances. They generate numerous metabolites, mainly through oxidative transformations and glucuronidation, with significant implications for forensic settings (Kevin et al., 2017).

Pharmacological Activity : Cumyl-PICA is a potent, efficacious agonist at both CB1 and CB2 cannabinoid receptors. It exhibits significant cannabimimetic effects in vivo, as shown by its hypothermia and bradycardia inducing properties in rats (Longworth et al., 2017).

Thermal Stability and Degradation : The thermal stability of Cumyl-PICA and similar synthetic cannabinoids has been investigated, revealing that when heated above 400°C, they degrade and release potentially toxic by-products, including cyanide. This is particularly relevant given that these substances are often smoked or vaporized (Kevin et al., 2018).

Detection in Forensic Settings : The study on ion mobility spectrometry for detecting synthetic cannabinoid receptor agonists in prisons highlighted the ability of this technique to detect Cumyl-PICA and related compounds in infused papers, a common method of smuggling such substances into prisons (Norman et al., 2020).

Relation to Clinical Symptoms and Blood Concentration : A study conducted in Hungary examined the clinical symptoms and blood concentration of new psychoactive substances, including Cumyl-PICA. This study sought to establish the connection between blood concentration levels of these substances and the severity of clinical symptoms in intoxicated patients (Institóris et al., 2021).

Mechanism of Action

Target of Action

Cumyl-PICA, also known as SGT-56, is an indole-3-carboxamide based synthetic cannabinoid . It primarily targets the cannabinoid receptors, specifically CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

Cumyl-PICA acts as an agonist for the cannabinoid receptors . It binds to these receptors and activates them, leading to a series of cellular responses. The Ki values, which represent the binding affinity of Cumyl-PICA, are 59.21 nM at CB1 and 136.38 nM at CB2. The EC50 values, which represent the concentration of the drug that gives half-maximal response, are 11.98 nM at CB1 and 16.2 nM at CB2 .

Pharmacokinetics

Studies suggest that it undergoes rapid metabolic clearance when incubated with rat and human liver microsomes . In vivo metabolism is prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . The primary metabolic pathways for Cumyl-PICA result in the formation of metabolites following terminal hydroxylation or dealkylation of the N-pentyl chain .

Result of Action

The activation of cannabinoid receptors by Cumyl-PICA leads to various molecular and cellular effects. It’s worth noting that synthetic cannabinoids like Cumyl-PICA can produce psychoactive “cannabimimetic” effects in humans and rodents .

Action Environment

The action, efficacy, and stability of Cumyl-PICA can be influenced by various environmental factors. For instance, in vivo elimination of Cumyl-PICA and other synthetic cannabinoids is delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue . This suggests that the body’s internal environment can significantly impact the action of Cumyl-PICA.

Safety and Hazards

Cumyl-PICA was briefly sold in New Zealand during 2013 as an ingredient of at the time legal synthetic cannabis products, but the product containing Cumyl-BICA and Cumyl-PICA was denied an interim licensing approval under the Psychoactive Substances regulatory scheme, due to reports of adverse events in consumers .

properties

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFMWJQOYCIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017202 | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cumyl-PICA | |

CAS RN |

1400742-32-6 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate](/img/structure/B570359.png)

![4-Hydroxy-5-[4-(N-methylanilino)-6-[m-[2-(sodiooxysulfonyloxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-3-(o-sodiosulfophenylazo)-2,7-naphthalenedisulfonic acid disodium salt](/img/structure/B570366.png)